molecular formula C12H18FNO2 B1440051 [3-(4-Fluorophenoxy)propyl](2-methoxyethyl)amine CAS No. 1248927-94-7

[3-(4-Fluorophenoxy)propyl](2-methoxyethyl)amine

Cat. No. B1440051
CAS RN: 1248927-94-7
M. Wt: 227.27 g/mol
InChI Key: VVQXAWFDRZFEDD-UHFFFAOYSA-N
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Description

“3-(4-Fluorophenoxy)propylamine” is a chemical compound with the CAS Number: 1248927-94-7 . Its IUPAC name is 3-(4-fluorophenoxy)-N-(2-methoxyethyl)-1-propanamine . The molecular weight of this compound is 227.28 .


Molecular Structure Analysis

The InChI code for “3-(4-Fluorophenoxy)propylamine” is 1S/C12H18FNO2/c1-15-10-8-14-7-2-9-16-12-5-3-11(13)4-6-12/h3-6,14H,2,7-10H2,1H3 . This code provides a specific representation of the molecular structure of the compound.


Physical And Chemical Properties Analysis

“3-(4-Fluorophenoxy)propylamine” has a molecular weight of 227.28 . More detailed physical and chemical properties are not available in the search results.

Scientific Research Applications

Chemical Education

Lastly, 3-(4-Fluorophenoxy)propylamine can be used in chemical education as a case study to teach advanced organic synthesis techniques, analytical methods, and the importance of chemical safety and handling procedures.

Each of these applications requires further research to determine the compound’s efficacy and safety in the respective fields. The information provided here is based on the compound’s chemical properties and potential areas of application .

Safety and Hazards

The safety data sheet for “3-(4-Fluorophenoxy)propylamine” indicates that it may cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray, and to use only outdoors or in a well-ventilated area . Protective gloves, clothing, eye protection, and face protection should be worn when handling this compound .

properties

IUPAC Name

3-(4-fluorophenoxy)-N-(2-methoxyethyl)propan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18FNO2/c1-15-10-8-14-7-2-9-16-12-5-3-11(13)4-6-12/h3-6,14H,2,7-10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVQXAWFDRZFEDD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCNCCCOC1=CC=C(C=C1)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18FNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[3-(4-Fluorophenoxy)propyl](2-methoxyethyl)amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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